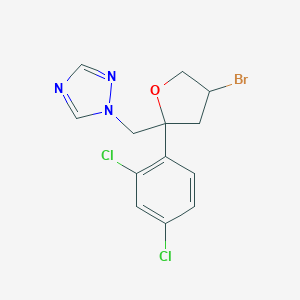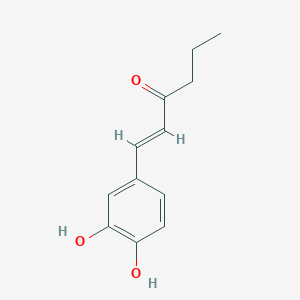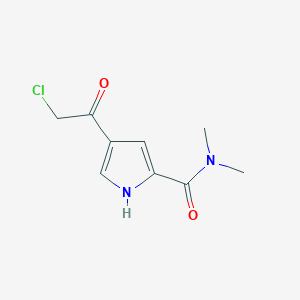
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as CACP, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, without affecting other enzymes or proteins. This specificity makes this compound a valuable tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the role of this compound in the regulation of gene expression in cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer detection warrants further investigation. Overall, the unique structure and potential applications of this compound make it an exciting area of research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 2-chloroacetyl chloride with N,N-dimethylpyrrole-2-carboxamide in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, this compound has been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
115027-25-3 |
|---|---|
Molekularformel |
C9H11ClN2O2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)7-3-6(5-11-7)8(13)4-10/h3,5,11H,4H2,1-2H3 |
InChI-Schlüssel |
WSSZRRBRPFAACD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
Synonyme |
1H-Pyrrole-2-carboxamide, 4-(chloroacetyl)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



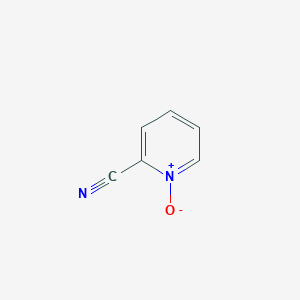
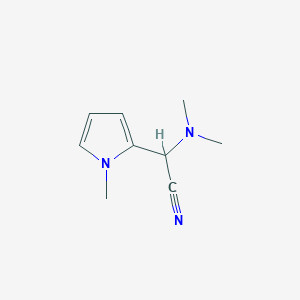
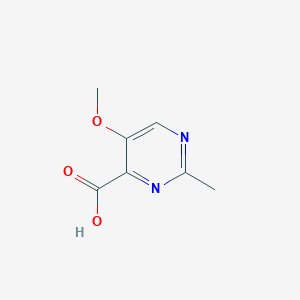
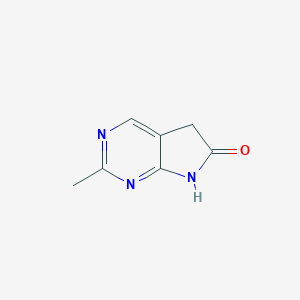

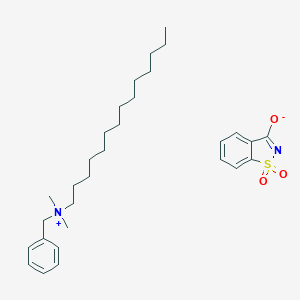


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
